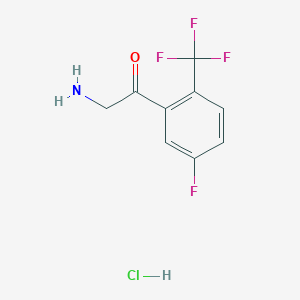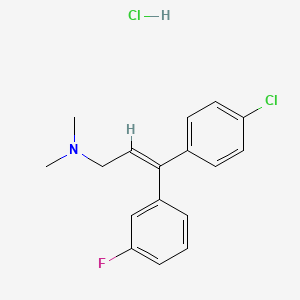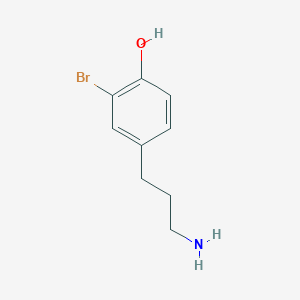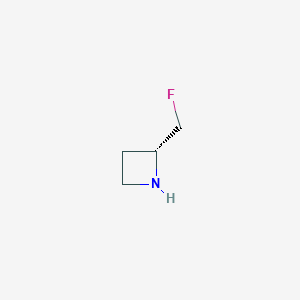
(R)-2-(Fluoromethyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(Fluoromethyl)azetidine is a four-membered nitrogen-containing heterocycle with a fluoromethyl substituent. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Fluoromethyl)azetidine typically involves the cyclization of suitable precursors under specific conditions. One common method is the trifluoromethylation/cyclization of N-allyl ynamides, which provides access to azetidine-fused compounds under mild reaction conditions . Another approach involves the use of photocatalysts to drive the formation of azetidines from alkenes and oximes .
Industrial Production Methods
Industrial production of ®-2-(Fluoromethyl)azetidine may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
®-2-(Fluoromethyl)azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield azetidine oxides, while substitution reactions can produce a variety of functionalized azetidines.
Scientific Research Applications
®-2-(Fluoromethyl)azetidine has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is utilized in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of ®-2-(Fluoromethyl)azetidine involves its interaction with specific molecular targets. The ring strain and unique reactivity of the azetidine ring allow it to participate in various biochemical pathways. The fluoromethyl group can enhance the compound’s binding affinity and selectivity for certain targets, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Azetidine: The parent compound without the fluoromethyl substituent.
Aziridine: A three-membered nitrogen-containing heterocycle with higher ring strain.
Pyrrolidine: A five-membered nitrogen-containing heterocycle with lower ring strain.
Uniqueness
®-2-(Fluoromethyl)azetidine is unique due to its combination of ring strain and the presence of a fluoromethyl group. This combination imparts distinct reactivity and stability, making it a versatile compound in various applications .
Properties
Molecular Formula |
C4H8FN |
|---|---|
Molecular Weight |
89.11 g/mol |
IUPAC Name |
(2R)-2-(fluoromethyl)azetidine |
InChI |
InChI=1S/C4H8FN/c5-3-4-1-2-6-4/h4,6H,1-3H2/t4-/m1/s1 |
InChI Key |
FJEHOKRORRMMCC-SCSAIBSYSA-N |
Isomeric SMILES |
C1CN[C@H]1CF |
Canonical SMILES |
C1CNC1CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


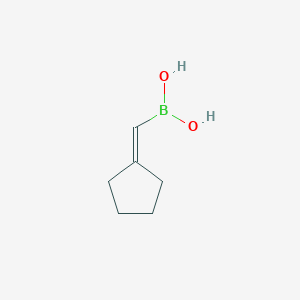
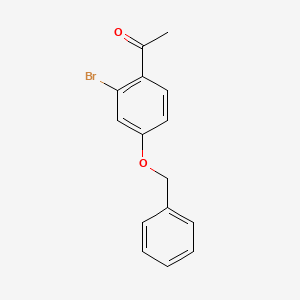
![4-Amino-4'-fluoro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12852156.png)

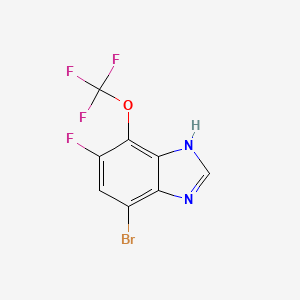
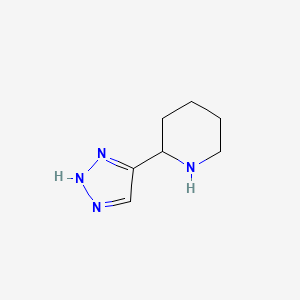

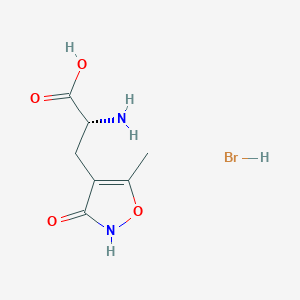
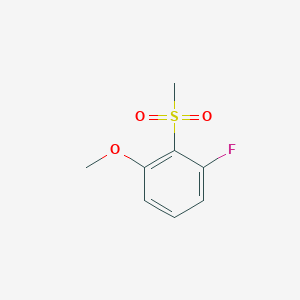

![(3aS,8aR)-5-Phenyl-2-(pyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole](/img/structure/B12852196.png)
